Sulfone, bis(p-azidophenyl)

描述

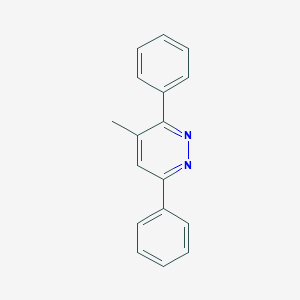

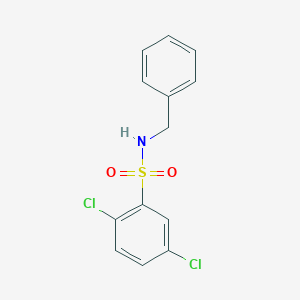

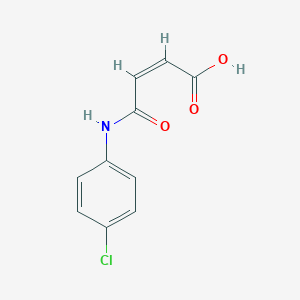

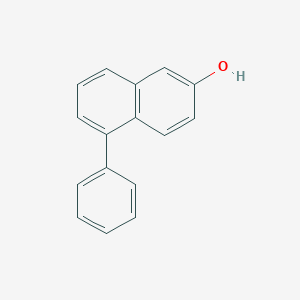

“Sulfone, bis(p-azidophenyl)” is a type of sulfone, a class of organic compounds containing a sulfonyl functional group . The compound is also known as “3,3’-Diazidodiphenyl sulfone” and has the molecular formula C12H8N6O2S .

Synthesis Analysis

The synthesis of sulfones often involves the oxidation of sulfides . For instance, 2,2,2-Trifluoroacetophenone can act as an organocatalyst to enable a cheap, highly efficient, and selective synthesis of sulfoxides and sulfones starting from sulfides in the presence of H2O2 as the oxidant .Molecular Structure Analysis

The molecular structure of “Sulfone, bis(p-azidophenyl)” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 300.296 Da, and its mono-isotopic mass is 300.042938 Da .Chemical Reactions Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They can participate in various chemical reactions, including C–C and C–X bond construction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Sulfone, bis(p-azidophenyl)” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties . It has 8 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .科学研究应用

-

Organic Chemistry

- Sulfones have been extensively exploited in organic synthesis . They participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades .

- The fundamental role that sulfones play in Organic Chemistry is two-fold: firstly, they are present in target molecules of importance in Medicinal Chemistry and Materials Science; secondly, they are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

-

Heterocyclic Synthesis

- Sulfones have been used in heterocyclic synthesis . β-Ketosulfone is an active C–H acid which has been widely used as a nucleophile in many organic transformations . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .

- β-Ketosulfones are considered to be reactive organic intermediates in many synthetic pathways , being used as starting materials for Michael and Knoevenagel reactions and in synthesis of acetylenes, allenes, chalcones , vinyl sulfones , polyfunctionalized 4 H -pyrans , and ketones .

-

Pharmaceuticals and Polymers

- Metal- and Photocatalytic Approaches for C–S Bond Functionalization

-

C–S Bond Functionalization

- Sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- More recently, a radical vinylsulfonylations of α-amino carboxylic acids via direct decarboxylation through photoredox catalysis using (E)-1,2-bis(phenylsulfonyl)ethylene as radical acceptor has been reported .

-

Chemical Chameleons

- Sulfones are versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals and polymers .

- The sulfone group can be employed as a temporary modulator of chemical reactivity . Therefore a variety of different transformations are feasible with this functional group, leading to the description of sulfones as ‘chemical chameleons’ .

-

Sustainable Sulfone Synthesis

安全和危害

未来方向

Sulfones, including “Sulfone, bis(p-azidophenyl)”, have a wide range of applications in various fields. They are used as intermediates in organic synthesis and as building blocks in the construction of biologically active molecules or functional materials . The future directions of sulfone research may involve further expanding the flexibility of C–S bonds and exploring new facets of sulfone reactivity .

属性

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfone, bis(p-azidophenyl) | |

CAS RN |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)